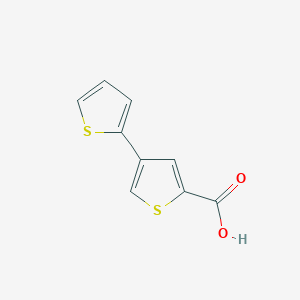
2,3'-Bithiophene-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3'-Bithiophene-5'-carboxylic acid is a useful research compound. Its molecular formula is C9H6O2S2 and its molecular weight is 210.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3'-Bithiophene-5'-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of thiophene precursors. For example, thiophene-carboxylic acid derivatives are often synthesized using palladium catalysts under inert atmospheres (e.g., N₂), with reaction temperatures ranging from 80–120°C . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of boronic acid derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of carboxylic acid (–COOH) groups via O–H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹) .
- ¹H/¹³C NMR : Identifies thiophene ring protons (δ 6.5–7.5 ppm) and carboxylic acid protons (δ 10–12 ppm, if not deuterated). For advanced structural confirmation, 2D NMR (e.g., COSY, HSQC) resolves coupling patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 205.23 for C₁₀H₇NO₂S) .
Q. How can solubility challenges of this compound in aqueous or organic solvents be addressed?
- Methodological Answer : The compound’s solubility is pH-dependent. In basic conditions (pH > 8), the carboxylic acid group deprotonates, enhancing aqueous solubility. For organic solvents, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective. Pre-sonication or heating (40–60°C) may improve dissolution .
Advanced Research Questions
Q. How can conflicting data on the stability of this compound under varying experimental conditions be resolved?
- Methodological Answer : Stability discrepancies often arise from moisture, light exposure, or temperature fluctuations. Conduct accelerated degradation studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours, analyzing degradation via HPLC .
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor changes using UV spectroscopy .
- Data Reconciliation : Compare results with literature on analogous carboxylic acids (e.g., maleic/fumaric acid degradation pathways) .
Q. What strategies are effective for incorporating this compound into conjugated polymers for optoelectronic applications?
- Methodological Answer : The compound’s thiophene rings enable π-conjugation. Key steps include:
- Polymerization : Use electrochemical polymerization or Stille coupling to integrate the monomer into polythiophene backbones.
- Doping : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance conductivity. Characterize via cyclic voltammetry and UV-Vis-NIR spectroscopy .
- Device Fabrication : Optimize spin-coating parameters (e.g., 2000–4000 rpm) for thin-film uniformity in organic solar cells .
Q. How can this compound be used as a ligand or catalyst in coordination chemistry?
- Methodological Answer : The carboxylic acid and sulfur atoms act as chelating sites.
- Metal Complexation : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water solutions at 50°C. Monitor complex formation via UV-Vis titration (e.g., ligand-to-metal charge transfer bands) .
- Catalytic Activity : Test in cross-coupling reactions (e.g., Heck or Sonogashira) and compare yields with commercial catalysts (e.g., Pd/C) .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to separate impurities. Detect with tandem MS for high sensitivity .
- ICP-OES : Quantify metal contaminants (e.g., residual Pd from synthesis) with detection limits <1 ppm .
Q. Key Considerations for Researchers
Propiedades
Fórmula molecular |
C9H6O2S2 |
|---|---|
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
4-thiophen-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-4-6(5-13-8)7-2-1-3-12-7/h1-5H,(H,10,11) |
Clave InChI |
BCLNZYLFUICHAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CSC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















